cis-Cinnamate
Description
Stereochemical Distinctions and Significance of cis- and trans-Cinnamate Isomers in Chemical Research
The arrangement of substituent groups around the double bond distinguishes cis- and trans-cinnamate. In the cis isomer, the phenyl group and the carboxyl group are on the same side of the double bond, whereas in the trans isomer, they are on opposite sides. wikipedia.org This seemingly subtle difference in geometry leads to significant variations in their physical and chemical properties, which is crucial for their roles in chemical research. numberanalytics.comsolubilityofthings.com
The trans isomer is generally more stable due to reduced steric hindrance between the bulky phenyl and carboxyl groups. youtube.com This stability difference is reflected in their physical properties. For instance, the two isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constant between the vinylic protons is significantly different: approximately 12.9 Hz for the cis isomer and 15.9 Hz for the trans isomer. uzh.ch The vinylic proton signals for the cis isomer also appear at a higher field (upfield) compared to the trans isomer. uzh.chcore.ac.uk
The significance of this isomerism extends to their biological activity and applications. The photoisomerization of the stable trans-cinnamic acid to the cis isomer can be induced by UV irradiation. oup.comcsic.es This conversion is critical because cis-cinnamic acid, unlike its trans counterpart, exhibits auxin-like activity in plants, promoting lateral and adventitious root formation by acting as a natural auxin efflux inhibitor. oup.comnih.gov This distinction underscores how stereochemistry dictates biological function, making the isomers valuable tools in plant science and agricultural research. In materials science, the photo-reactivity of cinnamates is exploited for creating cross-linked polymers and nanostructures through [2+2] cycloaddition reactions upon UV or electron-beam exposure. rsc.org
Table 1: Comparative Properties of Cinnamate (B1238496) Isomers This table provides a summary of key distinguishing properties between cis- and trans-cinnamate isomers based on available research data.
| Property | cis-Cinnamate | trans-Cinnamate | Source(s) |
|---|---|---|---|
| IUPAC Name | (2Z)-3-Phenylprop-2-enoate | (2E)-3-Phenylprop-2-enoic acid | wikipedia.orgnih.gov |
| Geometry | Phenyl and carboxyl groups on the same side of the C=C double bond | Phenyl and carboxyl groups on opposite sides of the C=C double bond | wikipedia.org |
| Relative Stability | Less stable | More stable | oup.comyoutube.com |
| ¹H NMR Coupling Constant (J) | ~12.9 Hz | ~15.9 Hz | uzh.ch |
| UV Absorption Maximum (Aqueous) | ~264 nm | ~273 nm | nih.gov |
| Biological Activity (Plant) | Auxin-like activity, promotes root formation | Not active as an auxin efflux inhibitor | nih.gov |
| Natural Abundance | Trace amounts | Commonly found in nature | acs.orgcsic.es |
Historical Context and Evolution of Research on Cinnamate Geometric Isomerism
The study of cinnamate isomerism is built upon foundational discoveries in organic and stereochemistry. Cinnamic acid was first isolated in 1872 by F. Beilstein and A. Kuhlberg from natural sources like cinnamon bark and balsam resins. acs.orgatamanchemicals.com However, the conceptual framework for understanding its isomerism began earlier. In 1842, Louis Pasteur's work on tartaric acid salts introduced the concept of optical isomerism. byjus.com The critical breakthrough for geometric isomerism came in the late 19th century when Jacobus Henricus van't Hoff and Joseph Achille Le Bel independently proposed that restricted rotation around a double bond could lead to different spatial arrangements of atoms. numberanalytics.com
Early research focused on the isolation, identification, and synthesis of cinnamic acid and its derivatives. atamanchemicals.com The evolution of research saw a shift from basic characterization to exploring the distinct reactivity of the isomers. A significant development was the discovery of the photoisomerization of trans-cinnamic acid to its cis form under UV light. csic.esgoogle.com This opened a new avenue of inquiry into the photochemical behavior of these compounds, including photodimerization reactions that form cyclobutane (B1203170) rings, a principle that laid the groundwork for modern solid-state photochemistry. miami.eduresearchgate.net In recent decades, research has evolved further, moving from understanding these fundamental reactions to harnessing them for specific applications, driven by the unique biological and material properties of the cis isomer. nih.govrsc.org
Current State of Academic Inquiry into this compound: Bridging Fundamental and Applied Chemical Sciences
Contemporary research on this compound operates at the intersection of fundamental and applied chemical sciences. innspub.netcalltutors.com Fundamental research continues to deepen the understanding of the intrinsic properties of this compound, while applied research seeks to exploit these properties for practical outcomes. innspub.netedumagnate.com
Fundamental Research: Recent fundamental studies focus on elucidating the precise mechanisms of the photochemical and photophysical processes of cinnamate isomers. Advanced spectroscopic techniques, such as picosecond pump-probe spectroscopy, are used to investigate the nonradiative decay pathways of cinnamate derivatives after UV excitation, revealing complex multistep processes involving different excited states. acs.org Other research explores the thermodynamics of the isomers, with experimental and computational studies determining their enthalpies of formation and hydrogenation, providing quantitative data on their relative stabilities. mdpi.com For example, the enthalpy of hydrogenation for methyl (Z)-cinnamate was found to be -117.9 ± 1.0 kJ·mol⁻¹, compared to -101.2 ± 1.0 kJ·mol⁻¹ for the (E) isomer, quantifying the higher energy state of the cis configuration. mdpi.com
Applied Research: In the realm of applied science, the unique characteristics of this compound are being leveraged in diverse fields.
Materials Science: The ability of cinnamate groups to undergo photo-induced [2+2] cycloaddition is being used to develop light-responsive materials and for high-resolution nanostructuring. rsc.org Recent work has demonstrated that electron-beam lithography can pattern thin films of cinnamate-functionalized polymers to create conductive nanowires for organic field-effect transistors. rsc.org Furthermore, the reversible trans-cis isomerization has been utilized to create UV light-responsive switchable materials by intercalating cinnamate anions into layered yttrium hydroxide (B78521), where the change in the isomer's size alters the interlayer distance. nih.gov
Medicinal Chemistry and Chemical Biology: The distinct biological activity of this compound continues to be a fertile area of investigation. Its role as a natural auxin efflux inhibitor in plants is a key focus, with studies exploring its structure-activity relationship to develop new plant growth regulators. csic.esnih.gov In another novel application, researchers are studying the influence of trans/cis-isomerization of the cinnamate ligand on the magnetic properties of cobalt(II) complexes, aiming to develop light-switchable single-molecule magnets. rsc.orgresearchgate.net
This dual approach, where fundamental knowledge of the molecule's behavior informs and enables its practical application, highlights the dynamic nature of current research into this compound.
Table 2: Research Focus on this compound This table categorizes recent research on this compound into fundamental and applied sciences, providing specific examples.
| Research Type | Area of Inquiry | Research Example(s) | Significance | Source(s) |
|---|---|---|---|---|
| Fundamental | Photophysical Dynamics | Investigating nonradiative decay pathways and excited state lifetimes of cinnamate esters using pump-probe spectroscopy. | Provides a deeper understanding of how the molecule dissipates energy after absorbing UV light. | acs.org |
| Fundamental | Thermodynamics | Calorimetric and computational determination of the enthalpies of formation and hydrogenation for cinnamate isomers. | Quantifies the energy difference and relative stability of the cis and trans forms. | mdpi.com |
| Applied | Materials Science | Using electron-beam lithography to create conductive nanostructures from cinnamate-functionalized polymers. | Enables the fabrication of nano-scale electronic components. | rsc.org |
| Applied | Smart Materials | Developing UV-responsive materials by intercalating cinnamate anions into layered hydroxides, causing structural changes upon isomerization. | Creates materials whose properties can be switched with light for potential sensor or actuator applications. | nih.gov |
| Applied | Magnetochemistry | Synthesizing cobalt(II) complexes with cis-cinnamate ligands to study the effect of isomerization on magnetic properties. | Explores the potential for creating new data storage materials where magnetic states are controlled by light. | rsc.orgresearchgate.net |
| Applied | Plant Science | Characterizing cis-cinnamic acid as a natural auxin efflux inhibitor to promote root growth. | Identifies a naturally occurring molecule that can be used to modulate plant development. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7O2- |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6- |
InChI Key |
WBYWAXJHAXSJNI-SREVYHEPSA-M |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cis Cinnamate and Its Derivatives
Photochemical Isomerization as a Controlled Synthetic Route to cis-Cinnamate
Photochemical isomerization is a primary and direct method for converting the readily available trans-cinnamates into the desired cis-isomers. mdpi.com This process involves irradiating a solution of a trans-cinnamate with ultraviolet (UV) light, which provides the energy to overcome the rotational barrier of the carbon-carbon double bond, leading to a mixture of both isomers. researchgate.net The Z (cis) isomers can then be isolated from this mixture. mdpi.com This technique has been successfully used to prepare various cis-cinnamic acid esters, including those with methoxy (B1213986) substitutions. mdpi.com
Mechanistic Investigations of UV-Induced trans-to-cis Photoisomerization
The UV-induced trans-to-cis photoisomerization of cinnamates is a complex process involving multiple electronic excited states and decay pathways. researchgate.netgoogle.com Upon absorption of UV energy, the trans-isomer is promoted from the ground state (S₀) to an excited singlet state (S₁), typically a ¹ππ* state. researchgate.netorganic-chemistry.org From this excited state, the molecule can undergo several competing processes.
One major pathway for efficient photoisomerization in methylcinnamate involves an internal conversion (IC) from the initial ¹ππ* state to a dark ¹nπ* state, followed by intersystem crossing (ISC) to the triplet state (T₁), which then decays to either the cis or trans ground state. researchgate.netresearchgate.net The pathway can be summarized as: ¹ππ* (trans) → ¹nπ* → T₁ (³ππ*) → S₀ (trans or cis). researchgate.netresearchgate.net For some derivatives like p-methoxy methylcinnamate (p-MMC), multistep intersystem crossing from the S₁ state to the T₁ state via a T₂ state has been identified as a key process. organic-chemistry.org This process results in a torsion of the C=C double bond by approximately 95° in the T₁ state. organic-chemistry.org
Theoretical studies using methods like the extended multistate complete active space second-order perturbation (XMS-CASPT2) have revealed that the transition state's electronic structure is zwitterionic-like. researchgate.netrsc.org The charge on the pyramidalized carbon atom at the transition state structure is strongly correlated with the activation energy barrier for the photoisomerization. researchgate.netrsc.org The specific decay route and its efficiency can be significantly influenced by substituents on the phenyl ring, which can alter the relative energies of the involved ¹ππ* and ¹nπ* states. researchgate.netresearchgate.net
Influence of Wavelength and Irradiation Conditions on Photostationary State
During photochemical isomerization, irradiation leads to a dynamic equilibrium known as the photostationary state (PSS), where the rates of trans-to-cis and cis-to-trans isomerization become equal. researchgate.net The composition of the mixture at the PSS is dependent on the irradiation wavelength, the solvent, and the specific structure of the cinnamate (B1238496) derivative. researchgate.netnih.gov
For typical alkyl cinnamates in various solvents, the PSS mixture contains approximately 45% Z (cis) to 55% E (trans) isomer. researchgate.net However, for α-arylcinnamates, the PSS is unusually rich in the E isomer (over 70%). researchgate.net Studies have indicated that the concentration of the cis-isomer at the PSS tends to decrease as the wavelength of the UV radiation increases. researchgate.net For instance, irradiating trans-octyl methoxycinnamate (OMC) with UVB and UVA light leads to a PSS, with two clear isosbestic points at 255 nm and 322 nm, which is consistent with a two-species photoisomerization reaction. nih.gov In some cases, visible light can also be used for isomerization in the presence of a suitable photosensitizer, such as an iridium complex under blue light irradiation, to furnish Z-isomers in good yields. nih.gov
Solvent Effects and Matrix-Assisted Photoisomerization
The surrounding environment, such as the solvent or a solid matrix, can significantly impact the photoisomerization process. researchgate.netbeilstein-journals.org The ratio of trans and cis isomers achieved at the photostationary state is solvent-dependent because of variations in the isomerization quantum yield. nih.gov Theoretical studies have confirmed the importance of the solvent's polarity on the activation barrier for photoisomerization. researchgate.netrsc.org
The isomerization can also be performed in organized media, such as self-assembled solid films. beilstein-journals.org In one study, dioctadecyldimethylammonium cinnamate films were irradiated with UV light (λ > 280 nm). beilstein-journals.org Unlike in solution, a common photostationary state was not observed. beilstein-journals.org When starting with the trans-isomer film, the PSS was 73:27 (E/Z), while starting with the cis-isomer film resulted in a PSS of 10:90 (E/Z). beilstein-journals.org This behavior was attributed to the spatial restrictions imposed by the rigidly packed lamellar structure of the films, which hinders the isomerization of both isomers. beilstein-journals.org
Chemoenzymatic and Stereoselective Synthesis of this compound Analogs
Beyond photochemistry, chemoenzymatic and stereoselective catalytic methods offer powerful strategies for producing optically active derivatives of cinnamates. These methods are crucial for synthesizing chiral building blocks used in the pharmaceutical industry.
Enantioselective Approaches to this compound Precursors and Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. pressbooks.pub A key strategy for creating chiral precursors from cinnamates is the Sharpless asymmetric dihydroxylation. mdpi.comwikipedia.org This reaction converts the double bond of an alkene into a vicinal diol with high control over the stereochemistry. wikipedia.org For example, the asymmetric dihydroxylation of trans-methyl cinnamate is a described route for producing enantiomerically pure side chains for Taxol. rsc.org Similarly, an enantioselective synthesis of cis-1-amino-2-indanol, a valuable chiral auxiliary, starts from (E)-cinnamate ethyl ester, with the first step being a Sharpless asymmetric dihydroxylation that yields a syn-diol with 99% enantiomeric excess (ee). mdpi.com
Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, are also employed. researchgate.netnih.gov Lipases are common enzymes used for this purpose. For instance, lipase (B570770) from Candida antarctica type B has been shown to be an efficient biocatalyst in the kinetic resolution of racemic amines derived from cinnamates. researchgate.net Lipases like Lipozyme TLIM and Novozym 435 are also used for the synthesis of cinnamate esters, such as benzyl (B1604629) cinnamate and ethyl cinnamate, through the esterification of cinnamic acid. nih.govnih.gov
Catalytic Asymmetric Epoxidation of this compound Derivatives
Catalytic asymmetric epoxidation is a powerful method for converting this compound derivatives into chiral epoxides, which are versatile synthetic intermediates. google.com This reaction involves treating the cis-alkene with an oxygen atom source in the presence of a chiral catalyst. google.com
Various catalytic systems have been developed for this transformation. Chiral manganese (Mn)-salen complexes, known as Jacobsen's catalysts, are highly effective for the epoxidation of cis-olefins, including cis-methyl cinnamate, achieving enantiomeric excesses greater than 90%. organic-chemistry.org A recyclable version of the Jacobsen's catalyst has been used for the asymmetric oxidation of cis-ethyl cinnamate, yielding a single epoxide with 78% ee. researchgate.net Organocatalysis provides a metal-free alternative. Ketones derived from arabinose have been used to catalyze the epoxidation of cis-ethyl cinnamate with Oxone® as the oxidant, producing ethyl (2R,3R)-3-phenylglycidate with up to 68% ee. researchgate.net This epoxide is a key precursor for preparing the side chain of the anticancer drug Taxol®. researchgate.net
Biocatalytic Transformations Yielding this compound Structures
The application of enzymes in organic synthesis offers a powerful and sustainable alternative to traditional chemical methods. Biocatalytic transformations for the synthesis of this compound structures are an emerging area of research, leveraging the high selectivity and mild reaction conditions offered by enzymes. While the biosynthesis of the more common trans-cinnamic acid is well-understood, involving the enzyme phenylalanine ammonia-lyase (PAL), the enzymatic generation of the cis isomer is less direct. atamanchemicals.com
Recent studies have demonstrated that the isomerization of trans-cinnamic acid to cis-cinnamic acid can be significantly accelerated in the presence of plant-derived factors, suggesting the existence of uncharacterized enzymes capable of catalyzing this transformation. oup.com This points towards a potential avenue for developing biocatalytic systems for this compound production.
Furthermore, enzymatic esterification has been successfully employed for the synthesis of various cinnamate derivatives. For instance, Novozym 435, an immobilized lipase, has been used to catalyze the synthesis of ethyl ferulate and octyl methoxycinnamate. nih.gov While these examples primarily focus on the esterification of trans-cinnamic acid derivatives, the principle can be extended to cis-cinnamic acid once it is obtained. Whole-cell biocatalysis presents another promising approach. A novel esterase from Acinetobacter hemolyticus, expressed in Escherichia coli, has been utilized for the efficient synthesis of cinnamyl acetate (B1210297). nih.govresearchgate.net This method highlights the potential of using engineered microorganisms as catalysts for producing cinnamate derivatives. nih.gov
The shikimate pathway, a key metabolic route in microorganisms and plants, is a source of various aromatic compounds, including intermediates that can be converted to cinnamates. atamanchemicals.comnih.gov Metabolic engineering strategies targeting this pathway could potentially be harnessed to overproduce precursors for this compound synthesis. nih.gov
| Enzyme/Biocatalyst | Substrate(s) | Product | Key Findings |
| Plant-derived factors | trans-Cinnamic acid | cis-Cinnamic acid | Isomerization is significantly accelerated, suggesting enzymatic activity. oup.com |
| Novozym 435 (immobilized lipase) | Ferulic acid and ethanol | Ethyl ferulate | Achieved 87% conversion in 2 days at 75°C. nih.gov |
| Novozym 435 (immobilized lipase) | p-Methoxycinnamic acid and 2-ethyl hexanol | Octyl methoxycinnamate | Reached 90% conversion within 1 day at 80°C. nih.gov |
| Esterase (EstK1) from A. hemolyticus (whole-cell) | Cinnamyl alcohol and vinyl acetate | Cinnamyl acetate | Achieved up to 97.1% conversion in 2 hours. nih.gov |
Novel Organic Synthetic Strategies for this compound Skeletons
Beyond biocatalysis, the development of novel organic synthetic methodologies provides crucial tools for accessing this compound structures with high precision and efficiency.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Heck reaction, in particular, is a powerful method for forming carbon-carbon bonds. matthey.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net While the Heck reaction often favors the formation of the trans-isomer, strategic modifications can influence the stereochemical outcome. researchgate.net
The Heck-Matsuda arylation, which utilizes arenediazonium salts as electrophiles, has been shown to exhibit remarkable electronic dependence on the diastereoselectivity of the arylation of methyl cinnamate. researchgate.net This suggests that by carefully selecting the electronic properties of the starting materials, the stereoselectivity of the reaction can be controlled.
Furthermore, palladium-catalyzed reactions have been employed in the synthesis of complex cinnamate derivatives. For example, a Catellani-type reaction has been used for the stereoselective synthesis of C-aryl glycosides using aryl iodides and methyl acrylate, demonstrating the versatility of palladium catalysis in constructing functionalized cinnamate frameworks. beilstein-journals.org The development of heterogeneous palladium catalysts, such as palladium on carbon, is also being explored for cinnamic acid synthesis to improve catalyst recovery and reuse. matthey.com
| Catalyst System | Reactants | Product Type | Key Feature |
| Pd(OAc)₂ | Aryl iodide, Methyl acrylate, etc. | C-aryl glycosides with cinnamate moiety | Stereoselective Catellani-type reaction. beilstein-journals.org |
| Pd catalyst | Arenediazonium salts, Methyl cinnamate | β,β-disubstituted acrylates | Diastereoselectivity influenced by electronic effects. researchgate.net |
| Palladium/Carbon | Aryl halide, Alkene | Cinnamic acids | Heterogeneous catalysis for improved sustainability. matthey.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient route to complex molecules. mdpi.com MCRs have been utilized to synthesize a variety of substituted cinnamates and related structures. For instance, a four-component Catellani reaction has been developed to produce methyl cinnamates with multifunctionalized arene rings. beilstein-journals.org
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. whiterose.ac.uk A tandem intramolecular Heck coupling reaction followed by aryne dicarbofunctionalization has been investigated to synthesize ortho-alkylated arylacrylates. beilstein-journals.org Another example is the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids, which proceeds through a tandem substitutive bromination-decarboxylation sequence involving a β-lactone intermediate. researchgate.net
The Staudinger/aza-Wittig tandem reaction has been applied to generate imines in situ, which are then used in various multicomponent reactions to produce complex nitrogen-containing heterocycles. rsc.org Such strategies could be adapted for the synthesis of α- or β-amino substituted cis-cinnamates.
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the development of synthetic methodologies. In the context of this compound synthesis, several green approaches are being explored.
One notable example is the synthesis of cis-cinnamic acid from trans-cinnamaldehyde using silver ion-exchanged beta-zeolite in toluene. akita-u.ac.jp This method combines isomerization and oxidation in a single pot, utilizing a solid acid catalyst that can potentially be recycled. akita-u.ac.jp The use of ionic liquids as a reaction medium is another green strategy. Aliquat® 336, a phase-transfer catalyst and ionic liquid, has been used for the synthesis of cinnamate esters under solvent-free microwave irradiation, offering a milder and more environmentally friendly procedure. researchgate.net
Furthermore, the development of metal-free catalytic systems is a significant goal in green chemistry. beilstein-journals.org For instance, the Fischer esterification of cinnamic acid has been optimized using microwave heating, which can reduce reaction times and energy consumption compared to conventional heating methods. nsf.gov Additionally, visible-light-mediated E/Z isomerization of olefins, including ethyl cinnamate derivatives, offers a metal-free and highly selective method for accessing the cis-isomer. researchgate.net
| Green Approach | Reactants | Catalyst/Medium | Key Advantage |
| One-pot isomerization and oxidation | trans-Cinnamaldehyde | Ag+-exchanged beta-zeolite | Combines multiple steps, uses a solid catalyst. akita-u.ac.jp |
| Microwave-assisted synthesis | Cinnamic acids, Alcohols | Aliquat® 336 (Ionic Liquid) | Solvent-free conditions, rapid reaction. researchgate.net |
| Visible-light-mediated isomerization | trans-Ethyl cinnamate derivatives | Organic photosensitizer | Metal-free, high selectivity for the cis-isomer. researchgate.net |
| Optimized Fischer Esterification | trans-Cinnamic acid, Methanol | H₂SO₄ or pTSA / Microwave | Reduced reaction time and catalyst loading. nsf.gov |
Molecular Reactivity and Mechanistic Pathways of Cis Cinnamate
Electrophilic Addition Reactions on the cis-Double Bond
The electron-rich π-system of the cis-double bond in cis-cinnamate is susceptible to attack by electrophiles. savemyexams.com These reactions typically proceed through a multi-step mechanism involving the formation of a carbocation intermediate. savemyexams.comlibretexts.org
A classic example is the addition of hydrogen halides (HX). The electrophilic proton (H⁺) from HX initially attacks the double bond, leading to the formation of a carbocation. libretexts.org The subsequent attack of the halide ion (X⁻) on the carbocation yields the final addition product. The regioselectivity of this addition is governed by the stability of the carbocation intermediate, with the more stable carbocation being preferentially formed.
Similarly, the addition of halogens, such as bromine (Br₂), proceeds via an electrophilic addition mechanism. The bromine molecule becomes polarized as it approaches the double bond, allowing one bromine atom to act as an electrophile. savemyexams.com This leads to the formation of a cyclic bromonium ion intermediate. cdcgroup.com The subsequent nucleophilic attack by the bromide ion (Br⁻) from the opposite side results in an anti-addition product. alfredstate.eduresearchgate.net For instance, the bromination of trans-cinnamic acid, a stereoisomer of cis-cinnamic acid, yields the erythro-dibromide as a result of this anti-addition. researchgate.netrsc.org
The general mechanism for electrophilic addition to an alkene like this compound can be summarized as follows:
The electrophile is attracted to the electron-rich double bond. cdcgroup.com
The π bond of the alkene breaks, and a new σ bond is formed with the electrophile, creating a carbocation intermediate. savemyexams.com
A nucleophile attacks the carbocation, forming the final addition product.
Hydrogenation and Reduction Mechanisms of the Alkenyl Moiety
The alkenyl moiety of this compound can be reduced to the corresponding saturated derivative, 3-phenylpropanoate, through various hydrogenation methods.
Catalytic Hydrogenation: This is a common method involving the use of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. sciencemadness.orglibretexts.org The reaction typically occurs on the surface of the catalyst. The mechanism, often described by the Horiuti-Polanyi model, involves the following steps researchgate.net:
Adsorption of the alkene onto the catalyst surface.
Migration of hydrogen atoms, also adsorbed on the surface, to the carbons of the double bond.
Desorption of the resulting alkane from the catalyst surface.
This process generally results in syn-addition of hydrogen, meaning both hydrogen atoms add to the same face of the double bond. For this compound, this would lead to the formation of a specific stereoisomer of the reduced product. The enthalpy of hydrogenation for cis-isomers is generally more negative than for their trans counterparts, indicating they are less stable. mdpi.com For example, the enthalpy of hydrogenation for methyl (Z)-cinnamate is -117.9 ± 1.0 kJ·mol⁻¹, while for methyl (E)-cinnamate it is -101.2 ± 1.0 kJ·mol⁻¹. mdpi.com
Chemical Reduction: Non-catalytic methods can also achieve the reduction of the double bond. For instance, treatment with sodium amalgam and water reduces the double bond of cinnamic acid to form 3-phenylpropanoic acid. brainly.in
Biocatalytic Reduction: Ene-reductases (ENEs) are enzymes that can catalyze the asymmetric reduction of activated C=C double bonds. ingentaconnect.commatthey.comresearchgate.net This method is particularly valuable for producing chiral molecules. The reaction requires an electron-withdrawing group (EWG) conjugated to the double bond. ingentaconnect.commatthey.com While carboxylic acids themselves can be poor substrates, converting them to more activated derivatives like fluorinated esters or cyclic imides can significantly improve the efficiency of the enzymatic reduction. ingentaconnect.commatthey.comresearchgate.net
Esterification and Amidation Reaction Kinetics
The carboxylic acid group of this compound can undergo esterification and amidation reactions, which are fundamental for synthesizing various derivatives.
Esterification: The reaction of cis-cinnamic acid with an alcohol in the presence of an acid catalyst produces an ester. evitachem.com The kinetics of esterification can be influenced by the structure of both the acid and the alcohol, as well as the reaction conditions. For example, the thermal esterification of cinnamic acid with glycerol (B35011) has been studied, revealing a kinetic model that includes both esterification and reversible glycerolysis reactions. researchgate.net The rates of esterification of substituted cis-cinnamic acids with diazodiphenylmethane (B31153) have been shown to be sensitive to the electronic effects of the substituents. cdnsciencepub.com
Amidation: cis-Cinnamic acid can be converted to amides by reacting with amines. This reaction often requires a coupling agent to activate the carboxylic acid. analis.com.myresearchgate.netnih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction mechanism with EDC involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. analis.com.my The kinetics of amidation can be influenced by factors such as the solvent, temperature, and the specific coupling agent and any additives used. analis.com.my For example, the yield of the amidation of cinnamic acid with p-anisidine (B42471) was found to increase with temperature up to a certain point. analis.com.my
Interactive Data Table: Factors Affecting Amidation of Cinnamic Acid
| Variable | Conditions | Outcome on Yield |
| Solvent | DCM, THF | Solvent choice affects reaction efficiency. |
| Reagent | DCC, EDC.HCl | EDC.HCl can be effective. |
| Temperature | Room temp, 40°C, 60°C, Reflux | Yield increases with temperature up to 60°C, then decreases at reflux. analis.com.my |
| Concentration | Varied mmol of carbodiimide | Optimal concentration is crucial. |
| Time | 30-360 minutes | Reaction time influences product formation. |
Photochemical Transformations Beyond Isomerization
Upon absorption of light, this compound can undergo various photochemical transformations in addition to the well-known cis-trans isomerization. capes.gov.brresearchgate.net These reactions are dictated by the nature of the excited states and the pathways available for their decay.
[2+2] Photocycloaddition Reactions of Cinnamate (B1238496) Derivatives
Cinnamate derivatives, upon irradiation, can undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) rings. researchgate.netnih.gov This reaction is a powerful tool for synthesizing cyclobutane-containing molecules, which are found in various natural products. nih.govthieme-connect.com The photodimerization can occur between two cinnamate molecules (homodimerization) or between a cinnamate and another alkene (heterodimerization). thieme-connect.comdigitellinc.com
In the solid state, the outcome of these reactions is often controlled by the crystal packing, a concept known as topochemistry. miami.edu For direct photodimerization to occur, the intermolecular distance between the double bonds must typically be less than 4.2 Å. miami.edu In solution, where molecules are randomly oriented, a mixture of products is often obtained. thieme-connect.com However, visible-light catalysis and the use of templates have been developed to achieve high regio- and diastereoselectivity in solution. nih.govthieme-connect.com For instance, using 1,8-dihydroxynaphthalene as a covalent template can direct the photodimerization of cinnamic acid derivatives to yield β-truxinic acid analogues as single diastereomers. thieme-connect.comdigitellinc.com
Role of Excited States (Singlet and Triplet) in Photoreactivity
The photoreactivity of cis-cinnamates is governed by the properties of its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur:
Fluorescence: Emission of a photon to return to the S₀ state.
Internal Conversion (IC): Non-radiative decay to the S₀ state.
Intersystem Crossing (ISC): Transition to a triplet excited state (T₁).
The T₁ state is typically lower in energy and has a longer lifetime than the S₁ state. From the T₁ state, the molecule can undergo phosphorescence (emission of a photon to return to S₀) or react to form photoproducts. [2+2] photocycloadditions can proceed through either the singlet or triplet excited state, depending on the reaction conditions and the presence of a photosensitizer. researchgate.net Sensitizers are molecules that can absorb light, cross to their triplet state, and then transfer that energy to the cinnamate, promoting it to its T₁ state. researchgate.net
Conical Intersections and Non-Radiative Decay Pathways in cis-Cinnamates
A key concept in understanding the photochemistry of molecules like this compound is the conical intersection (CI). A CI is a point of degeneracy between two electronic potential energy surfaces, typically the excited state and the ground state. biorxiv.orgresearchgate.netrsc.org These CIs act as funnels, providing extremely efficient pathways for non-radiative decay from the excited state back to the ground state. biorxiv.orgnih.govrsc.org
For cis-cinnamates, CIs play a crucial role in the ultrafast deactivation of the excited state. biorxiv.orgrsc.org The trans-cis isomerization of the p-cinnamic acid chromophore in Photoactive Yellow Protein (PYP) is a prime example of a process mediated by a conical intersection. biorxiv.org The molecule, upon excitation, moves along the potential energy surface towards the CI. At the CI, the electronic and nuclear motions become strongly coupled, allowing for a rapid transition back to the ground state surface, resulting in either the original cis-isomer or the trans-isomer. biorxiv.orgresearchgate.net This ultrafast decay pathway is a primary reason for the photostability of many cinnamate derivatives, as it efficiently dissipates the absorbed light energy as heat, preventing other potentially damaging photochemical reactions. rsc.org
Thermal Isomerization Dynamics and Energetics of this compound
The thermal conversion of this compound and its derivatives to the more stable trans isomer is a fundamental process in organic chemistry. This section delves into the kinetic and energetic parameters that govern this isomerization, providing a detailed analysis of the reaction rates, activation barriers, and the nature of the transition state involved.
Kinetic Analysis of cis-to-trans Thermal Interconversion
The kinetics of the thermal isomerization of cis-cinnamic acid and its esters have been the subject of several investigations, revealing the influence of factors such as phase, temperature, and acid catalysis on the reaction rate.
In the neat (solvent-free) state, the thermal isomerization of cis-cinnamic acid has been found to follow three-halves order kinetics. cdnsciencepub.com This kinetic behavior can be rationalized by considering a first-order dependence of the isomerization rate on the concentration of hydrogen ions, which act as a catalyst. cdnsciencepub.com The thermal equilibrium for the isomerization of cis- and trans-cinnamic acids strongly favors the trans isomer, with the equilibrium mixture containing close to 100% of the trans form. cdnsciencepub.com
The thermal isomerization of methyl this compound in the vapor phase has also been studied, and it has been observed to be significantly slower than the isomerization of the neat acid. cdnsciencepub.com The reaction follows first-order kinetics, and the rate constants have been determined at various temperatures.
Interactive Table: Kinetic Data for the Gas Phase Thermal Isomerization of Methyl this compound
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 648 | 3.29 x 10⁻⁴ |
| 660 | 6.13 x 10⁻⁴ |
| 687 | 2.06 x 10⁻³ |
| 709 | 5.49 x 10⁻³ |
This table presents the first-order rate constants for the thermal isomerization of methyl this compound at different temperatures in the gas phase.
The kinetic data clearly indicate that the rate of cis-to-trans isomerization is highly dependent on the molecular environment and the specific form of the cinnamate (acid or ester).
Activation Barriers and Transition State Analysis
The thermal isomerization from the cis to the trans configuration requires surmounting a significant energy barrier, known as the activation energy (Ea). This energy corresponds to the formation of a high-energy transition state.
For the neat thermal isomerization of cis-cinnamic acid, an activation energy of 28.5 ± 0.7 kcal/mol has been reported, with a pre-exponential factor of 1.3 x 10⁹ L¹/² mol⁻¹/² s⁻¹. In a 50% sulfuric acid solution, the activation energy was determined to be 24.0 ± 1.0 kcal/mol, highlighting the catalytic effect of the acid which lowers the energy barrier. cdnsciencepub.com For the gas-phase isomerization of methyl this compound, a higher activation energy of 41.6 kcal/mol has been reported, consistent with its slower rate of isomerization.
The mechanism of the thermal isomerization is believed to proceed through a rotational pathway around the carbon-carbon double bond. In the case of cis-cinnamic acid, it is proposed that the rate-determining step is the protonation of either the double bond or the carbonyl group, which facilitates the rotation to the more stable trans conformation before the proton is eliminated. cdnsciencepub.com
Computational studies on related systems, such as N-(phenylazo)-substituted nitrogen heterocycles, which also undergo thermal cis-to-trans isomerization, predict a rotation mechanism that proceeds via a zwitterionic transition state. This suggests that for this compound, the transition state likely involves a significant degree of charge separation as the π-bond is twisted. The geometry of this transition state would be characterized by a C-C-C bond angle that is intermediate between the sp² hybridization of the planar ground states and a more twisted, higher-energy conformation. While detailed computational analyses specifically for the thermal isomerization of this compound are not extensively available, the experimental data and analogies to similar systems provide a consistent picture of a process governed by a substantial activation barrier and a rotational mechanism, which can be influenced by catalytic protonation.
Advanced Spectroscopic and Computational Elucidation of Cis Cinnamate
Conformational Analysis and Isomeric Stability using Quantum Chemical Methods
Quantum chemical methods are indispensable tools for investigating the conformational preferences and isomeric stability of molecules like cis-cinnamate. These computational approaches provide a detailed picture of the potential energy surface, allowing for the identification of stable conformers and the energetic barriers between them.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used method for the geometry optimization and energy calculation of molecular systems. riken.jp By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy.
Studies have employed DFT with various functionals, such as B3LYP, to investigate the conformational isomers of cinnamic acid. scielo.org.mxresearchgate.netresearchgate.net For cinnamic acid, calculations have shown that the s-cis isomer is more stable than the s-trans conformer in the gas phase. scielo.org.mxresearchgate.net The relative energy difference has been calculated to be -2.34 kJ/mol. researchgate.netjmcs.org.mx This preference is attributed to a combination of electronic and steric factors. The B3LYP functional paired with the 6-311++G(d,p) basis set has been a common choice for these types of investigations. scielo.org.mxresearchgate.net Furthermore, the G3(MP2)//B3LYP composite method has been utilized for detailed conformational analysis and the calculation of gas-phase enthalpies of formation. mdpi.com
It is important to note that while the s-cis conformer of cinnamic acid is found to be more stable in the gas phase, the trans isomer of cinnamate (B1238496) is generally considered the more predominant form. chemrxiv.orgkoreascience.kr The stability of the cis form can be influenced by intramolecular interactions, such as dispersion forces, which can lead to a more compact, folded structure. chemrxiv.orgresearchgate.net The solvent environment has been shown to have a minimal effect on the conformational stability of cinnamic acid isomers. scielo.org.mxresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for identifying local minima on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic view of conformational sampling. mdpi.comosti.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of a broader range of conformations and the transitions between them. frontiersin.orgbiorxiv.org
For molecules with significant conformational flexibility, such as cinnamate derivatives with aliphatic chains, MD simulations are crucial for understanding the accessible conformational space. chemrxiv.org These simulations can reveal how intramolecular interactions, like van der Waals forces between different parts of the molecule, contribute to the stabilization of certain conformers. chemrxiv.org In the case of some cinnamate derivatives, these interactions in the cis isomer can be strong enough to compensate for the loss of π-conjugation that occurs upon folding. chemrxiv.org The use of force fields like MMFF94 in conjunction with Monte-Carlo methods can be employed for initial conformational searches before more rigorous quantum mechanical calculations are performed. researchgate.netnih.gov
Electronic Structure and Photophysical Properties
The interaction of this compound with light is governed by its electronic structure, which dictates its absorption and emission properties, as well as the pathways for energy dissipation after photoexcitation.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a widely accepted computational method for simulating the UV-Vis absorption spectra of molecules. riken.jpscielo.org.mx It allows for the calculation of excited state energies and oscillator strengths, which correspond to the positions and intensities of absorption bands.
TD-DFT calculations have been successfully used to predict the UV-Vis spectra of both trans- and this compound. rsc.orgresearchgate.net Theoretical studies using the PBE0 hybrid functional have shown that the dominant absorption band for this compound is shifted to higher energies (hypsochromic shift) compared to trans-cinnamate. researchgate.net For instance, one study calculated the band maximum for this compound at 39,757 cm⁻¹ and for trans-cinnamate at 38,423 cm⁻¹. researchgate.net These transitions are primarily assigned to π→π* transitions involving the double bond of the cinnamate moiety. researchgate.net Benchmark studies have been performed to identify the most suitable DFT functionals, with B3LYP and B3P86 showing good agreement with experimental spectra for cinnamates. researchgate.netnih.gov
Excited State Dynamics and Relaxation Pathways
Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent relaxation back to the ground state can occur through various pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay, often involving cis-trans isomerization.
Studies on cinnamate derivatives have revealed complex excited-state dynamics. researchgate.net A common relaxation mechanism involves an initial excitation to the bright ¹ππ* state, followed by internal conversion to a dark ¹nπ* state. tandfonline.comnih.gov This ¹nπ* state can act as a bottleneck, impeding rapid energy dissipation. researchgate.net From the ¹nπ* state, the molecule can undergo intersystem crossing to a triplet (³ππ) state, which then relaxes back to the ground state, potentially leading to either the cis or trans isomer. tandfonline.comnih.gov This multi-step process, described as ¹ππ → ¹nπ* → ³ππ* → S₀, is considered a major non-radiative decay route. nih.govrsc.org The timescale for these events is often in the picosecond range. tandfonline.comnih.gov The trans-cis photoisomerization is a key process, and the quantum yields for this reaction have been measured in solution. rsc.org
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. scielo.org.mximperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scielo.org.mxresearchgate.net
For this compound, the HOMO and LUMO are typically of π and π* character, respectively, localized on the conjugated system. researchgate.net The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption spectra. scielo.org.mx A smaller HOMO-LUMO gap generally corresponds to a lower excitation energy and a longer wavelength of maximum absorption. researchgate.net The nature of these orbitals, including their energy levels and spatial distribution, can be calculated using DFT methods. scielo.org.mx Analysis of the frontier orbitals helps in rationalizing the outcomes of photochemical reactions, such as cycloadditions, by considering the orbital overlaps between reacting species. wikipedia.org
Advanced NMR Spectroscopic Techniques for Stereochemical Assignment and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the definitive stereochemical assignment of this compound and for probing its dynamic conformational behavior in solution. While basic 1D ¹H and ¹³C NMR provide initial structural information, multi-dimensional and specialized techniques are indispensable for a comprehensive understanding.
Two-dimensional (2D) NMR techniques are particularly powerful for elucidating the cis geometry. longdom.org The Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, is paramount. organicchemistrydata.org A key diagnostic feature for the cis isomer is the spatial proximity of the vinyl proton and the protons of the phenyl ring, which results in a distinct NOE cross-peak. This correlation is absent in the trans isomer due to the larger distance between these protons. For instance, in a cobalt(II) complex containing this compound, the cis configuration was confirmed by ¹H NMR, showing a characteristic coupling constant of 12.7 Hz for the vinylic protons. rsc.org
Homonuclear correlation experiments, such as COSY (Correlation Spectroscopy), are fundamental in assigning the proton spin systems within the molecule. longdom.org For this compound, COSY spectra establish the coupling between the two vinyl protons, and their subsequent couplings to other parts of the molecule if present. longdom.org Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to unequivocally assign the ¹³C signals by correlating them to their directly attached (HSQC) or long-range coupled (HMBC) protons.
Furthermore, NMR can be employed to study the conformational dynamics of this compound. longdom.org By conducting temperature-dependent NMR studies, it is possible to gain insights into the rotational barriers and conformational changes within the molecule. longdom.org Techniques like EXSY (Exchange Spectroscopy) can be utilized to investigate the kinetics of conformational exchange processes, such as rotation around the C-C single bonds, providing a more complete picture of the molecule's behavior in solution. In studies of methyl cinnamate, ¹H NMR has been instrumental in tracking the trans–cis photoisomerization process in solution, confirming the preservation of this dynamic behavior in complex environments. tandfonline.comrsc.org
| NMR Technique | Application for this compound | Key Information Obtained |
| NOESY/ROESY | Stereochemical assignment | Spatial proximity between vinyl and phenyl protons, confirming cis geometry. ipb.pt |
| COSY | Proton spin system assignment | Connectivity and coupling between vinyl protons. longdom.org |
| HSQC | Carbon-proton correlation | Direct one-bond C-H correlations for unambiguous ¹³C assignment. |
| HMBC | Long-range C-H correlation | Connectivity across multiple bonds, aiding in skeletal structure confirmation. |
| EXSY | Conformational dynamics | Kinetics of conformational exchange processes. |
| Variable Temperature NMR | Dynamic processes | Information on rotational barriers and conformational equilibria. longdom.org |
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure and conformation of this compound. These methods are highly sensitive to the geometric arrangement of atoms and the nature of the chemical bonds within the molecule.
FT-IR Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that are distinct from its trans isomer. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature, typically observed in the region of 1680-1710 cm⁻¹. For instance, in a cobalt complex, the this compound ligand exhibited a C=O stretch at 1705 cm⁻¹. rsc.org The C=C double bond stretching vibration of the vinyl group appears around 1625-1640 cm⁻¹. researchgate.net The out-of-plane C-H bending vibration of the cis-disubstituted alkene is particularly diagnostic and occurs at a different frequency compared to the trans isomer. The broad absorption band in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info Differences in the hydrogen bonding network between polymorphic forms of cis-cinnamic acid can be reflected in the frequencies and shapes of the bands related to the COOH group. researchgate.net
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to FT-IR for studying this compound, especially for observing vibrations of the carbon skeleton and non-polar bonds. researchgate.netcore.ac.uk The C=C stretching vibration gives a strong Raman signal, often found near 1630-1650 cm⁻¹. For example, in a study of cinnamate-intercalated layered yttrium hydroxide (B78521), the C=C bond vibration was observed at 1644 cm⁻¹. researchgate.net The aromatic ring stretching vibrations are also prominent, typically appearing in the 1580-1600 cm⁻¹ and around 1000 cm⁻¹ regions. researchgate.net
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak | Characteristic of hydrogen-bonded dimers. docbrown.info |
| C-H Stretch (Aromatic/Vinyl) | 3000-3100 | 3000-3100 | |
| C=O Stretch (Carbonyl) | 1680-1710 | ~1680 | Strong and characteristic in IR. rsc.org |
| C=C Stretch (Vinyl) | ~1630 | ~1644 | Strong in Raman. researchgate.net |
| C=C Stretch (Aromatic) | ~1600, ~1580, ~1450 | ~1600, ~1580, ~1450 | Multiple bands characteristic of the phenyl ring. researchgate.net |
| C-O Stretch (Carboxylic Acid) | 1200-1300 | ||
| C-H Bend (out-of-plane) | Diagnostic for cis isomer | Position differs significantly from trans isomer. |
Biochemical Roles and Biosynthetic Pathways Involving Cis Cinnamate
Endogenous Occurrence and Distribution of cis-Cinnamate in Biological Systems
While the trans-isomer of cinnamate (B1238496) is a well-established, central intermediate in the phenylpropanoid pathway, this compound is also found naturally in a variety of biological systems, albeit often at lower concentrations evitachem.com. Its distribution is not limited to photosynthetic tissues, suggesting complex mechanisms of formation and transport.
The natural occurrence of this compound has been confirmed in a diverse range of plant species. Advanced analytical techniques have enabled its detection in angiosperms, bryophytes (such as liverworts and mosses), and lycophytes evitachem.com. For decades, it was believed to be exclusively a synthetic product, as conventional analysis methods favored the detection of the more stable trans-isomer evitachem.com. A significant breakthrough came with the identification of endogenous cis-cinnamic acid in Brassica parachinensis (Chinese flowering cabbage), where it was found in both UV-exposed leaves and non-irradiated roots evitachem.com.
The presence of this compound in roots indicates that its biosynthesis is not solely dependent on light-induced isomerization evitachem.com. The concentrations detected in plant tissues are at levels comparable to major phytohormones, underscoring its potential for physiological relevance evitachem.com. While trans-cinnamate is the primary precursor for a vast array of secondary metabolites like flavonoids, lignin, and coumarins, this compound's direct role as a precursor is less defined evitachem.comwikipedia.org. However, it is involved in the formation of some compounds; for instance, coumarins are lactones that can be formed from cis-o-hydroxycinnamic acids, a process that can involve the isomerization of the corresponding trans-isomer nih.govmdpi.com.
Table 1: Documented Occurrence of Endogenous this compound in Plants
| Plant Group | Example Species/Tissue | Implied Biosynthesis Route | Reference |
|---|---|---|---|
| Angiosperms | Brassica parachinensis (leaves) | Photoisomerization | evitachem.com |
| Angiosperms | Brassica parachinensis (roots) | Light-independent (e.g., enzymatic) | evitachem.com |
| Angiosperms | Oryza sativa (seedlings) | Photoisomerization (sunlight-grown) | researchgate.net |
| Bryophytes | Liverworts, Mosses | Not specified | evitachem.com |
This compound demonstrates significant bioactivity as a plant growth regulator, a role starkly different from its trans-isomer, which is often considered physiologically inactive or even antagonistic to auxin effects researchgate.net. This compound exhibits distinct auxin-like properties, such as inducing curvature in bean stems and promoting cell elongation evitachem.comresearchgate.net.
Its primary mechanism of action appears to be as an inhibitor of polar auxin transport evitachem.comresearchgate.net. By disrupting the normal flow of auxin, this compound can induce physiological responses similar to those caused by high concentrations of auxin, such as the inhibition of primary root growth and the promotion of lateral root formation in Arabidopsis researchgate.net. Interestingly, studies utilizing auxin-insensitive plant mutants have shown that the mode of action for this compound is different from that of auxins, suggesting it operates through a distinct, auxin-independent signaling pathway researchgate.netjst.go.jpresearchgate.net. Further research indicates it acts via both ethylene- and auxin-independent pathways researchgate.net. At the molecular level, this compound has been shown to trigger the induction of early auxin-responsive genes in the roots of Arabidopsis thaliana seedlings researchgate.netnih.gov.
Table 2: Comparative Biological Activities of Cinnamate Isomers in Plants
| Activity | This compound | trans-Cinnamate | Reference |
|---|---|---|---|
| Auxin-like Effects | Active (promotes cell elongation, induces curvature) | Generally inactive or antagonistic | evitachem.comresearchgate.net |
| Auxin Transport | Inhibitor of polar auxin transport | No significant reported effect | evitachem.comresearchgate.net |
| Root Growth | Inhibits primary root, promotes lateral roots | Little to no effect | researchgate.net |
The role of this compound in microbial systems is primarily understood through its antimicrobial properties and its production via engineered microbes. This compound generally displays higher antibacterial activity than its trans-isomer frontiersin.orgrwth-aachen.deresearchgate.net. This suggests that microorganisms have developed mechanisms to tolerate or metabolize this compound, although specific degradation pathways are not yet well-elucidated.
Much of the research in microbial systems has centered on the heterologous production of cinnamates. Microorganisms such as Escherichia coli and Pseudomonas taiwanensis have been successfully engineered to produce high titers of trans-cinnamate from renewable feedstocks frontiersin.orgresearchgate.netnih.gov. In these engineered systems, this compound is not a primary metabolic product but is considered a byproduct formed via non-enzymatic photoisomerization of the secreted trans-cinnamate frontiersin.orgrwth-aachen.denih.gov. While microbes can perform a wide range of biotransformations on phenylpropanoid-like molecules, specific enzymes dedicated to the formation or degradation of this compound in native microbial metabolism remain an area for further investigation researchgate.net.
Enzymatic Biotransformations of Cinnamate Isomers
The biosynthesis and conversion of cinnamate isomers are governed by a combination of enzymatic and non-enzymatic processes. While the formation of trans-cinnamate is a well-defined enzymatic step, the origins of this compound are more complex, involving both photochemical and potentially enzymatic routes.
Phenylalanine Ammonia-Lyase (PAL) is the pivotal enzyme at the gateway of the phenylpropanoid pathway in plants, fungi, and some bacteria wikipedia.orgnih.gov. It catalyzes the first committed step: the non-oxidative deamination of L-phenylalanine to produce ammonia (B1221849) and trans-cinnamic acid wikipedia.orgnih.gov. This reaction is crucial as it channels carbon from primary metabolism (phenylalanine) into the vast network of secondary metabolites nih.govresearchgate.net.
The product of the PAL-catalyzed reaction is exclusively the trans-isomer researchgate.netfrontiersin.org. There is currently no definitive evidence that PAL itself can directly produce this compound or enzymatically catalyze the isomerization of the trans- to the cis-form. The conversion to this compound occurs subsequent to the PAL reaction, most commonly through non-enzymatic photoisomerization frontiersin.orgrwth-aachen.de. While a direct enzymatic route from L-phenylalanine to this compound has been hypothesized, the primary and established role of PAL is the synthesis of trans-cinnamate researchgate.net.
The formation of this compound in biological systems is attributed to several proposed pathways, with photoisomerization being the most widely accepted.
Pathways for this compound Formation:
Photoisomerization: The most documented route to this compound is the UV light-mediated isomerization of trans-cinnamate evitachem.comnih.govfrontiersin.org. This non-enzymatic process readily occurs in tissues exposed to sunlight researchgate.net.
Enzymatic Isomerization: The discovery of this compound in non-photosynthetic tissues like roots has led to the hypothesis that a specific, yet uncharacterized, isomerase enzyme may exist to catalyze the conversion of trans- to this compound in a light-independent manner evitachem.comresearchgate.net.
Direct Enzymatic Synthesis: A third, speculative pathway involves the direct enzymatic conversion of L-phenylalanine to this compound, though no specific enzyme has been identified for this reaction researchgate.net.
Regarding its degradation, this compound is generally not considered a substrate for the canonical phenylpropanoid pathway researchgate.net. The enzyme Cinnamate 4-hydroxylase (C4H), which acts upon trans-cinnamate to continue the pathway, does not appear to process the cis-isomer efficiently nih.govunt.edu. The metabolic fate of this compound in plants and microorganisms is not fully understood. It may undergo conjugation, degradation by other enzymatic systems, or isomerization back to the trans-form, which can then be funneled into the main phenylpropanoid pathway nih.govmdpi.com.
Mechanistic Enzymology of Cinnamate-Modifying Enzymes (e.g., aminomutases)
Cinnamate-modifying enzymes play a crucial role in the biosynthesis of a wide array of secondary metabolites. Among these, aminomutases, particularly Phenylalanine Aminomutase (PAM), are notable for their unique catalytic mechanisms. PAM, a member of the class I lyase-like family, catalyzes the conversion of α-phenylalanine to β-phenylalanine, a key step in the biosynthesis of the Taxol side chain. nih.gov The reaction mechanism involves trans-cinnamic acid as a key intermediate, which can be released from the active site. nih.gov
Structural and mechanistic studies have revealed that the regioselectivity of the amination is determined by the binding mode of the cinnamate intermediate within the active site. nih.gov Specifically, the rotation around the C(β)-C(ipso) bond of the cinnamate derivative positions either the α- or β-carbon for nucleophilic attack by the ammonia molecule. nih.gov This understanding has enabled the engineering of PAM mutants with enhanced β-regioselectivity for the asymmetric amination of cinnamate derivatives. nih.gov By modifying the substrate-binding pocket, researchers have facilitated a "rotamer" state of the cinnamate skeleton that preferentially exposes the Cβ atom to the MIO cofactor for β-addition. frontiersin.org The enzyme exhibits high enantioselectivity, allowing for the synthesis of various non-natural aromatic α- and β-amino acids with excellent enantiomeric excess (>99%). nih.gov
Table 1: Kinetic Parameters of TcPAM and a Mutant Variant for the Amination of trans-Cinnamic Acid (t-CA)
| Enzyme | Product | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) |
| TcPAM (Wild Type) | α-Phe | 1.1 ± 0.1 | 0.44 ± 0.01 | 6.7 |
| β-Phe | 1.1 ± 0.1 | 0.08 ± 0.00 | 1.2 | |
| M5 Mutant | α-Phe | 1.2 ± 0.1 | 0.12 ± 0.00 | 1.7 |
| β-Phe | 1.2 ± 0.1 | 0.35 ± 0.01 | 4.9 | |
| Data derived from studies on Taxus chinensis Phenylalanine Aminomutase (TcPAM) and its engineered variants. The M5 mutant was developed for improved regioselectivity. frontiersin.org |
Other enzymes that modify cinnamate include cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme that catalyzes the conversion of cinnamic acid to p-coumarate, a crucial step in the phenylpropanoid pathway. nih.gov The mechanism of this enzyme can be targeted by specific inhibitors to redirect metabolic flux. nih.gov For instance, mechanism-based inactivators containing a terminal alkyne can irreversibly bind and inhibit C4H. nih.gov
Metabolic Engineering Approaches for Cinnamate Production and Derivatization in Microorganisms and Plants
Metabolic engineering provides powerful tools for the sustainable production of valuable aromatic compounds, including cinnamate and its derivatives, using microbial cell factories. nih.govdntb.gov.ua These strategies aim to rewire the metabolism of microorganisms to efficiently convert renewable feedstocks like glucose into target molecules. nih.govresearchgate.net Key approaches include the genetic engineering of complete biosynthetic pathways in host organisms and the use of whole-cell biocatalysis for specific chemical conversions. nih.govspinchem.com By applying systems metabolic engineering, researchers can develop high-performance microbial strains for the bio-based production of aromatic chemicals that are traditionally derived from petroleum. nih.gov
Genetic Engineering of Biosynthetic Pathways for Cinnamate Derivatives
The de novo biosynthesis of cinnamate derivatives in engineered microorganisms has been successfully demonstrated for various compounds. A common strategy involves introducing and optimizing a heterologous pathway in a microbial host such as Escherichia coli. For example, a biosynthetic pathway for methyl cinnamate was established in E. coli for the first time, enabling its production directly from glucose. nih.govacs.org This was achieved by constructing the necessary pathway and subsequently optimizing the availability of metabolic precursors to enhance production. nih.govacs.org Through these efforts, the methyl cinnamate titer was increased to 302 mg/L, and further improved to 458 mg/L with the implementation of a two-phase culture system. nih.govacs.org
Similar strategies have been applied to produce other cinnamate derivatives. The construction of an artificial biosynthetic pathway in E. coli enabled the production of cinnamyl acetate (B1210297) from L-phenylalanine. researchgate.net In another study, an L-phenylalanine-overproducing E. coli strain was engineered to express a phenylalanine ammonia-lyase gene, leading to high-level production of cinnamic acid (6.9 g/L) in a fed-batch cultivation. researchgate.net These approaches often involve extensive metabolic modifications, such as fine-tuning the expression levels of key enzymes and increasing the availability of precursor and cofactor metabolites. researchgate.net
Table 2: Examples of Engineered Microorganisms for Cinnamate Derivative Production
| Target Compound | Host Organism | Key Genetic Modifications/Strategy | Final Titer |
| trans-Cinnamic acid | Corynebacterium glutamicum | Engineered for bioconversion from L-Phe; micromembrane-based cell recycling. | 13.7 mM |
| Methyl Cinnamate | Escherichia coli | Established biosynthetic pathway from glucose; increased precursor availability. | 458 mg/L |
| Cinnamaldehyde | Corynebacterium glutamicum | Expression of carboxylic acid reductase; deletion of competing dehydrogenases. | 1.1 g/L |
| This table summarizes production outcomes from various metabolic engineering and whole-cell biocatalysis studies. nih.govresearchgate.netnih.gov |
Whole-Cell Biocatalysis for Targeted Cinnamate Synthesis
Whole-cell biocatalysis is an effective strategy that utilizes entire microbial cells as catalysts for specific organic transformations. nih.gov This approach offers several advantages over using purified enzymes, including lower costs by circumventing enzyme purification, the inherent presence of necessary cofactors, and increased enzyme stability due to the protective cellular environment. spinchem.comnih.gov
This technique has been successfully applied for the production of cinnamate derivatives. For instance, Corynebacterium glutamicum was engineered to act as a whole-cell catalyst for the efficient bioconversion of L-phenylalanine into trans-cinnamic acid (t-CA). researchgate.net In this system, a micromembrane-based cell recycling process was developed, which allowed for the production of 13.7 mM of t-CA from L-Phe with a high yield of 75%. researchgate.net
Furthermore, engineered C. glutamicum has been used as a whole-cell biocatalyst to convert t-CA into cinnamaldehyde. nih.gov This was achieved by introducing a carboxylic acid reductase from Mycobacterium phlei. nih.gov To prevent product loss, genes responsible for the conversion of cinnamaldehyde to cinnamyl alcohol were deleted. nih.gov Additionally, to enhance the supply of the required NADPH cofactor, the promoter for the zwf gene (encoding glucose-6-phosphate dehydrogenase) was replaced with a stronger promoter. nih.gov These modifications resulted in a highly efficient bioconversion platform that achieved a 100% conversion of 1.2 g/L t-CA to 1.1 g/L cinnamaldehyde within 30 minutes. nih.gov
Advanced Analytical Methodologies for Cis Cinnamate Quantification and Characterization in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly effective analytical technique for the analysis of cis-cinnamate and its isomers in complex samples. eag.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.com The LC component separates this compound from its trans-isomer and other matrix components, while the MS/MS detector provides precise quantification and structural confirmation, even at low concentrations. eag.comcertara.com
The specificity of MS/MS detection is a significant advantage, as it relies on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions (daughter ions). certara.com This allows for the differentiation of molecules even if they co-elute from the chromatography column. certara.com
A key application of LC-MS/MS is the accurate quantification of this compound. To achieve this, stable-isotope-labeled internal standards, such as deuterium-labeled cis-cinnamic acid (d5-cis-CA), are often employed. oup.comnih.gov These standards are added to the sample at a known concentration and exhibit nearly identical chemical and physical properties to the analyte, but have a different mass. nih.gov This allows for the correction of any analyte loss during sample preparation and analysis, leading to highly accurate and reproducible results. oup.comnih.gov For instance, researchers have developed a method using deuterium-labeled internal standards to quantify endogenous levels of both cis- and trans-cinnamic acid in plant tissues like Arabidopsis. oup.com This method involves sample extraction, purification using solid-phase extraction (SPE) with columns like HLB (hydrophilic-lipophilic balance) and WAX (weak anion exchange), and subsequent analysis by LC-MS/MS. oup.com
The versatility of LC-MS/MS allows for its use with various chromatography techniques, including Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and improved resolution. oup.com UHPLC-MS has been used to monitor the photo-isomerization of trans-cinnamic acid to cis-cinnamic acid over time. oup.com Reversed-phase (RP) liquid chromatography coupled with high-resolution mass spectrometry has also proven effective in separating cis-trans isomers of other lipid molecules, a principle that is applicable to cinnamate (B1238496) analysis. nih.gov
Table 1: Exemplary LC-MS/MS Method Parameters for Cinnamate Isomer Analysis
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Liquid Chromatography–Quadrupole/Time-of-Flight Tandem Mass Spectrometry (LC-MS/MS) | oup.com |
| Internal Standards | Deuterium-labeled trans- and cis-cinnamic acid (d5-trans-/cis-CA) | oup.com |
| Sample Preparation | Extraction with acetone, followed by purification with HLB and WAX cartridge columns. | oup.com |
| Application | Quantification of endogenous trans- and cis-cinnamic acid in Arabidopsis plant extracts. | oup.com |
| Key Finding | The method successfully detected and quantified endogenous cis-cinnamic acid, demonstrating that it was not an artifact of the sample preparation process. | oup.com |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical and chiral purity of cinnamate-containing samples. tandfonline.com The method is highly versatile and can be used to separate cis- and trans-isomers as well as their respective enantiomers. tandfonline.com
For the assessment of chemical purity, reversed-phase HPLC is commonly used to separate this compound from its trans-isomer and other impurities. tandfonline.com The separation allows for the determination of the purity of a synthesized compound, which is crucial for its subsequent use and characterization. tandfonline.com For example, the purity of newly synthesized cinnamic acid derivatives has been determined to be higher than 98.5% using this method. tandfonline.com
A more specialized application of HPLC is in chiral separation, which is essential when dealing with chiral molecules that exist as non-superimposable mirror images called enantiomers. csfarmacie.cz The separation of these enantiomers is achieved by using a Chiral Stationary Phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. csfarmacie.czresearchgate.net Specifically, derivatives like cellulose tricinnamate and cellulose tris(3,5-dimethylphenylcarbamate) have shown effectiveness in separating aromatic racemates and other chiral compounds. csfarmacie.czchemistrydocs.com
The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times. csfarmacie.cz Researchers have successfully developed HPLC methods to achieve baseline separation of (R)- and (S)-enantiomers of both the E- (trans) and Z- (cis) isomers of cinnamic acid derivatives. tandfonline.com This allows for the determination of the enantiomeric purity (enantiomeric excess) of each isomer, which has been reported to be over 99.0% in some studies. tandfonline.com These separations are often performed in normal-phase mode using solvents like hexane (B92381) and isopropanol. csfarmacie.cz
Table 2: HPLC Conditions for Chiral Separation of Cinnamic Acid Derivatives
| Parameter | Description | Source |
|---|---|---|
| Technique | Enantioselective High-Performance Liquid Chromatography (HPLC) | tandfonline.com |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | tandfonline.comcsfarmacie.cz |
| Mobile Phase | Typically normal-phase solvents like hexane/isopropanol mixtures. | csfarmacie.cz |
| Application | Simultaneous baseline separation of (R)- and (S)-enantiomers of both E- (trans) and Z- (cis) isomers of cinnamate derivatives. | tandfonline.com |
| Purity Assessment | Calculation of chemical purity (>98.5%) and chiral purity (>99.0%). | tandfonline.com |
Advanced Detection Techniques for Trace Analysis of this compound
The detection and quantification of this compound at trace levels in complex matrices, such as biological tissues or environmental samples, require advanced analytical techniques that offer high sensitivity and selectivity.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is one of the most powerful detection methods for trace analysis. eag.com The high sensitivity of modern mass spectrometers can allow for the detection of some compounds at concentrations below one part per trillion. eag.com The selectivity of MS/MS, monitoring specific precursor-to-product ion transitions, minimizes interference from the sample matrix, which is crucial for accurate quantification at low levels. eag.com
To further enhance the sensitivity of the analysis, sample preparation strategies often include a pre-concentration step. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.com By using SPE cartridges with appropriate sorbents, the analyte of interest can be selectively isolated from a large volume of sample and eluted in a small volume of solvent, effectively increasing its concentration before injection into the analytical instrument. mdpi.com This approach not only improves detection limits but also removes potential interferences from the sample matrix. mdpi.com
The limits of detection (LOD) and quantification (LOQ) are key parameters that define the performance of a trace analysis method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com For example, validated LC-MS/MS methods for the analysis of various compounds in complex matrices like plasma and urine have achieved LOQ values in the low ng/mL range. mdpi.com In the context of phytohormone analysis, which includes cinnamic acid, GC-MS methods have reported detection limits between 2 and 10 ng/mL for various metabolites in plant tissues. nih.gov High-resolution mass spectrometry, such as with an Orbitrap detector, also provides excellent sensitivity and is used for the trace analysis of phytohormones. nih.gov
Table 3: Examples of Achieved Limits of Quantification (LOQ) in Trace Analysis
| Analyte/Method | Matrix | Achieved LOQ | Source |
|---|---|---|---|
| Colchicine / LC-MS/MS | Plasma and Urine | 0.2 ng/mL | mdpi.com |
| Vancomycin / LC-MS/MS | Plasma | 0.5 ng/mL | mdpi.com |
| Phytohormones / GC-MS | Plant Tissue | 2-10 ng/mL | nih.gov |
| Tranexamic Acid / LC-MS/MS | Plasma | 10 µg/mL | mdpi.com |
Note: This table provides examples of achievable LOQ for various compounds in complex matrices to illustrate the capabilities of modern analytical techniques relevant to trace analysis.
Applications of Cis Cinnamate in Advanced Materials and Organic Chemistry Excluding Consumer Products
Utilisation in Photoalignment Materials and Liquid Crystal Displays: Mechanistic Aspects of Photoreactions
Dimerization : This reaction involves the [2+2] cycloaddition of two neighboring cinnamate (B1238496) groups, forming a stable cyclobutane (B1203170) ring. This process is irreversible and effectively cross-links the polymer chains. google.comnsf.gov Dimerization is often the main photochemical process observed in spin-coated films, where the cinnamate side chains are in close enough proximity to react. researchgate.net
Isomerization : This reversible process involves the conversion of the trans-cinnamate isomer to the cis-cinnamate isomer. Isomerization is often the predominant reaction in solution or in specific polymer networks where the cinnamate groups are more isolated. google.comresearchgate.net For instance, in cellulosic polymers, steric hindrance can favor isomerization over dimerization. google.com Studies on poly(methyl 4-(methacryloyloxy)cinnamate) films have shown that the trans-cis isomerization of isolated cinnamoyl groups occurs more rapidly than the photodimerization of aggregated groups. hilarispublisher.comunibuc.ro
Table 1: Dominant Photoreaction of Cinnamate in Different Systems
| Polymer System | Sample Preparation | Dominant Photoreaction | Reference |
|---|---|---|---|
| Cellulosic polymer with cinnamate groups | Monolayer at air-water interface | Isomerization | google.com |
| Cinnamate-modified cellulose (B213188) acetate (B1210297) butyrate | Spin-coated film | Dimerization | researchgate.net |
| Cinnamate-modified cellulose acetate butyrate | Polymer network | Isomerization | researchgate.net |
| Poly(vinyl cinnamate) (PVCN) | Thin film | Both, with initial rapid isomerization followed by slower dimerization | rsc.org |
The key to photoalignment is the creation of structural anisotropy on the polymer surface. This is achieved by using linearly polarized UV (LPUV) light. nsf.govcdnsciencepub.com The LPUV light selectively excites cinnamate side chains whose transition dipoles are aligned with the polarization direction of the light. These excited molecules then undergo either dimerization or isomerization.
This selective reaction depletes the population of cinnamate groups in one specific orientation, leaving an anisotropic distribution of both the remaining unreacted cinnamate moieties and the newly formed photoproducts (dimers and cis-isomers). nobelprize.org For example, in poly(vinyl cinnamate), the photodimerization reaction leads to an anisotropic arrangement of cyclobutane rings, with their long axes oriented perpendicular to the polarization direction of the LPUV light. nsf.gov This molecular-level anisotropy on the film surface then directs the alignment of liquid crystal molecules through van der Waals forces, creating the homogeneous orientation essential for LCD operation. nsf.gov The dichroism of the photoproducts, particularly the anisotropic distribution of the photodimers, has been identified as the primary factor responsible for uniform LC alignment. nobelprize.org
As a Chiral Building Block or Precursor in Complex Organic Synthesis
This compound derivatives are valuable chiral building blocks and precursors in asymmetric synthesis, enabling the stereoselective construction of complex and biologically significant molecules. researchgate.netmpg.de Their defined geometry and reactive double bond allow for precise transformations into valuable chiral products.
A prominent example is the synthesis of the side chain of the anticancer agent Taxol®. Methods have been developed for the enantioselective epoxidation of this compound esters. Using chiral catalysts, such as (salen)Mn(III) complexes, cis-ethyl cinnamate can be converted to its corresponding chiral epoxide, ethyl (2R,3R)-3-phenylglycidate. google.comresearchgate.net This epoxide is a key intermediate that can be readily transformed into the protected Taxol® side chain. researchgate.net The steric properties of the ester group on the this compound have a profound influence on the enantioselectivity of this epoxidation reaction. researchgate.net
Furthermore, cis-cinnamates are utilized in asymmetric conjugate addition reactions. In studies of the Mukaiyama–Michael reaction catalyzed by chiral silylium (B1239981) ion-based Lewis acids, methyl this compound was shown to react, albeit with lower conversion rates than its trans counterpart, to produce the addition product with a specific enantiomeric enrichment. acs.org This highlights its utility as a prochiral substrate for creating new stereocenters.
The cinnamate scaffold is also fundamental to the synthesis of other natural products. For instance, cinnamic acid derivatives serve as starting materials for the asymmetric synthesis of lignans, such as gossypifan (B1254235) and savinin, through sequences involving highly diastereoselective alkylations. cdnsciencepub.com They are also employed in the synthesis of α-amino acid derivatives via tandem catalysis involving allylic amination and enantioselective researchgate.nethilarispublisher.com-sigmatropic rearrangement. researchgate.net
Table 2: Examples of this compound in Asymmetric Synthesis
| Starting Material | Reaction Type | Key Product | Application/Significance | Reference |
|---|---|---|---|---|
| cis-Ethyl cinnamate | Asymmetric epoxidation | Ethyl (2R,3R)-3-phenylglycidate | Precursor for the Taxol® side chain | google.comresearchgate.net |
| Methyl this compound | Asymmetric Mukaiyama–Michael reaction | Chiral ester adduct | Synthesis of γ-amino acid derivatives | acs.org |
Integration into Light-Responsive Switchable Materials
The photoisomerization of the cinnamate anion is harnessed to create advanced, light-responsive "smart" materials. acs.org These materials can change their properties in response to a light stimulus, making them candidates for use in molecular switches and sensors.
A notable application involves the intercalation of cinnamate anions into the galleries of layered inorganic hosts, such as layered yttrium hydroxide (B78521) (LYH). acs.org Both trans- and this compound anions can be inserted into the interlayer space of the LYH. The basal interlayer distance of the resulting hybrid material depends on the geometry of the intercalated anion; the trans-isomer results in a larger interlayer spacing (e.g., 21.7 Å) compared to the more compact cis-isomer (e.g., 19.0 Å). acs.org
Crucially, when a suspension of trans-cinnamate-intercalated LYH is irradiated with UV light, the trans-cinnamate undergoes in situ isomerization to this compound. This geometric change of the guest anion forces a contraction of the host structure, causing the interlayer distance to decrease significantly (e.g., from 21.9 Å to 20.6 Å). acs.org This light-induced, reversible change in a key structural parameter demonstrates the successful integration of cinnamate's photoswitching ability into a solid-state material, opening possibilities for light-operated devices. acs.org
Role in Organometallic Chemistry as a Ligand
In organometallic chemistry, the cinnamate anion can act as a ligand, binding to metal centers to form coordination complexes. The stereochemistry of the cinnamate ligand—whether it is in the cis or trans configuration—can have a profound impact on the structural, spectroscopic, and magnetic properties of the resulting metal complex.
Magnetic studies of these isomeric complexes show that both behave as field-induced single-ion magnets (SIMs), but with different magnetic anisotropy parameters. The axial zero-field splitting (ZFS) parameter (D) and rhombicity (E/D) are sensitive to the ligand's geometry. This demonstrates that the choice of the cis or trans isomer can be used to fine-tune the magnetic behavior of molecular materials. Furthermore, UV irradiation studies on these complexes indicate that trans/cis photoisomerization of the coordinated cinnamate ligand can occur in solution, suggesting a potential pathway to photomodulate the magnetic properties of the complex, although this process can be accompanied by degradation. The study of such systems provides insight into the "cis effect," where the properties of a ligand influence the lability and bonding of adjacent ligands in a metal's coordination sphere.
Table 3: Properties of Cobalt(II) Complexes with Cinnamate Isomers
| Complex | Cinnamate Isomer | Axial ZFS (D) cm⁻¹ | Rhombicity (E/D) | Magnetic Behavior | Reference |
|---|---|---|---|---|---|
| [Co(neo)₂(trans-cin)]ClO₄ | trans | 49.9 | 0.307 | Field-induced SIM |
Q & A
What are the critical physicochemical properties of cis-cinnamate that influence experimental design in synthesis and characterization studies?
Basic
Key properties include melting point (e.g., 36–38°C for methyl cis-cinnamate), solubility in polar solvents (e.g., ethanol, DMSO), and photostability under UV light. These properties dictate reaction conditions (e.g., inert atmospheres to prevent isomerization) and storage protocols. Differential Scanning Calorimetry (DSC) and UV-Vis spectroscopy are recommended to assess thermal stability and light sensitivity . Solubility tests should precede biological assays to avoid confounding results.
Which spectroscopic and chromatographic methods are most robust for distinguishing this compound from its trans-isomer in complex matrices?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is definitive for structural confirmation, with characteristic coupling constants (e.g., J = 12–14 Hz for cis-alkene protons). High-Performance Liquid Chromatography (HPLC) with chiral columns or reverse-phase methods can resolve isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, while Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1710 cm⁻¹). Always compare against NIST reference data .
How can researchers formulate a hypothesis-driven research question for studying this compound’s antimicrobial activity?
Basic
Apply the PICOT framework :
- P opulation: Target microbial strains (e.g., E. coli ATCC 25922).
- I ntervention: cis-cinnamate exposure at varying concentrations.
- C omparison: Negative control (solvent-only) and positive control (standard antibiotic).
- O utcome: Minimum Inhibitory Concentration (MIC) or zone of inhibition.
- T ime: 24-hour incubation.
Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
What experimental strategies resolve contradictions in reported isomerization kinetics of this compound under catalytic conditions?
Advanced
Discrepancies often arise from uncontrolled variables (e.g., trace metal catalysts, temperature gradients). Design a factorial experiment varying:
- Catalyst loading (e.g., 0.1–5 mol% palladium).
- Solvent polarity (aprotic vs. protic).
- Reaction temperature (25–80°C).
Use Arrhenius plots to model activation energies and compare with DFT-calculated transition states. Replicate studies under inert conditions (argon glovebox) to exclude oxygen interference .
How can computational chemistry be integrated with experimental data to predict this compound’s reactivity in supramolecular systems?
Advanced
Combine Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with spectroscopic
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate IR and NMR spectra using Gaussian or ORCA, and validate against experimental results.
Molecular Dynamics (MD) simulations (AMBER or GROMACS) can model host-guest interactions in cyclodextrin inclusion complexes .
What systematic review methodologies are appropriate for synthesizing heterogeneous data on this compound’s pharmacological effects?
Advanced
Follow PRISMA guidelines :
- Search databases (PubMed, SciFinder, EMBASE) using MeSH terms: “cinnamates/pharmacokinetics” OR “stereoisomerism/therapeutic use.”
- Apply inclusion criteria: in vitro studies with IC₅₀ values, in vivo toxicity profiles.
- Assess bias via ROBINS-I tool for non-randomized studies.
For meta-analysis, use random-effects models if heterogeneity (I²) exceeds 50%. Document protocol deviations in a publicly accessible registry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
